3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c21-18-9-5-4-6-15(18)10-13-19(23)22-14-20(24,17-11-12-17)16-7-2-1-3-8-16/h1-9,17,24H,10-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPLQYKXGOLGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CCC2=CC=CC=C2Br)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a bromophenyl moiety and a cyclopropyl group, which contribute to its unique biological activity. The presence of a hydroxyl group enhances its interaction with biological targets.
Anti-inflammatory Properties
Research indicates that compounds with sulfonamide groups, similar to this compound, exhibit notable anti-inflammatory effects. In vitro studies have shown that derivatives can inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation. For instance, certain cyclic imides demonstrated up to 82.9% edema inhibition compared to standard anti-inflammatory drugs like celecoxib .
Table 1: Comparative Anti-inflammatory Activity
| Compound | % Edema Inhibition | Reference Drug Comparison |
|---|---|---|
| 3-(2-bromophenyl)-... | TBD | TBD |
| Celecoxib | 85.6% | Standard |
| Diclofenac | 83.4% | Standard |
Cytotoxic Effects
In vitro assessments reveal that this compound may also exhibit cytotoxic properties against various cancer cell lines. A study highlighted the cytotoxicity of related sulfonamide derivatives, with some showing significant growth inhibition in cancer cell lines at concentrations of 10 μM . The positive cytotoxic effects were measured against imatinib as a reference.
Table 2: Cytotoxicity Data
| Compound | Positive Cytotoxic Effects (PCE) | Reference Drug Comparison |
|---|---|---|
| 3-(2-bromophenyl)-... | TBD | TBD |
| Imatinib | 20/59 | Standard |
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors involved in inflammatory pathways. The interactions with COX enzymes suggest a pathway where the compound modulates prostaglandin synthesis, thereby influencing inflammation and pain responses.
Case Studies and Research Findings
- Study on COX Inhibition : A series of experiments demonstrated that compounds similar to this compound significantly inhibited COX enzymes in vitro, leading to decreased inflammatory responses in animal models .
- Cytotoxicity Assessment : In a comprehensive evaluation involving the NCI 59 cell line panel, derivatives showed varying degrees of cytotoxicity, indicating potential for further development as anticancer agents .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structure can be compared to other propanamide derivatives with distinct substituents and biological activities:
Key Observations :
- Bromine vs. Fluorine/Methoxy : The 2-bromophenyl group in the target compound is bulkier and more electronegative than the 4-fluorophenyl or 2-methoxyphenyl groups in GLUT4-targeting analogs . This may enhance binding affinity but reduce metabolic stability compared to smaller halogens.
- Cyclopropyl vs.
- Hydroxyl Group : The 2-hydroxy moiety in the target compound is absent in most analogs, suggesting unique hydrogen-bonding interactions with targets like GLUT4 or AChE .
Target-Specific Activity Comparisons
GLUT4 Modulation
The compound N-(3-(3-(4-fluorophenyl)propyl)benzyl)-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide demonstrated GLUT4 binding in myeloma cells, analogous to ritonavir’s inhibition of glucose uptake . The target compound’s 2-bromophenyl group may similarly interact with GLUT4’s hydrophobic pockets, but its larger size could hinder access compared to the 4-fluorophenyl analog.
Acetylcholinesterase (AChE) Inhibition
Propanamide derivatives like ZINC72065926 (N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide) showed high docking scores for AChE inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
